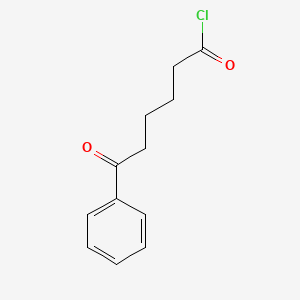
2-(2-Methylamino-ethyl)-isoindole-1,3-dione
Overview
Description
2-(2-Methylamino-ethyl)-isoindole-1,3-dione (MEID) is a compound widely used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 209.2 g/mol and a melting point of 115-116 °C. MEID is a derivative of isoindole-1,3-dione, a class of compounds known for their unique and varied biological activities. MEID has been studied for its potential applications in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Cardiovascular and Serotonergic Effects
The compound has been investigated for its cardiovascular effects and its interaction with serotonergic (5-HT) systems. Studies conducted on dogs demonstrated that the compound, as a 5-HT1A receptor agonist, induces dose-related changes in heart rate, respiratory rate, and blood pressure. The presence of '5-HT syndrome,' characterized by various symptoms including changes in heart rate and respiratory rate, suggests an intricate interplay between serotonergic systems and cardiovascular responses. These findings indicate the potential of the compound in modulating cardiovascular functions via serotonergic pathways (Francesco, 1994).
Anticonvulsant Activity
A notable application of the compound is in the realm of anticonvulsant therapy. Synthesis and testing of various derivatives of the compound have revealed significant anticonvulsant activity. These molecules, designed as analogs of previously known compounds, demonstrated effectiveness in animal models of epilepsy. Particularly, certain derivatives showed protection against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, indicating their potential in managing epileptic conditions (Kamiński et al., 2014).
Anti-Allergic and Anti-Inflammatory Properties
The compound and its derivatives have also been explored for their anti-allergic and anti-inflammatory properties. A synthetic phthalimide derivative of the compound was found to exhibit peroxisome proliferator-activated receptor (PPAR) γ agonistic effects and showed promising results in suppressing allergic asthma in an ovalbumin-induced asthma mouse model. This indicates its potential application in anti-allergic therapy (Huang et al., 2018).
properties
IUPAC Name |
2-[2-(methylamino)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12-6-7-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTCLTLOYAZCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)

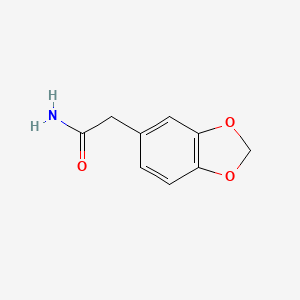
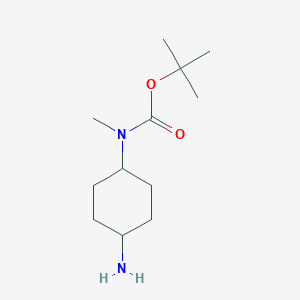

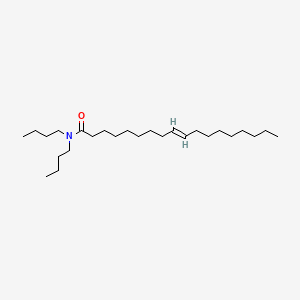
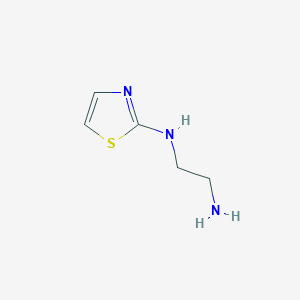
![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)
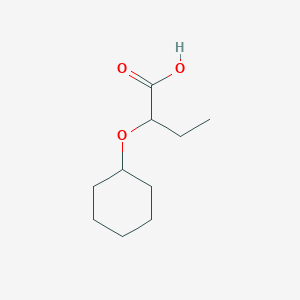
![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)
